molecular formula C8H2BrCl2F3O B13422040 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride

3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B13422040
M. Wt: 321.90 g/mol
InChI Key: YTSNZAYPIRVNDQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride undergoes halogenation and trifluoromethylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.

    Reduction Reactions: The compound can be reduced to form corresponding benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include substituted benzoyl chlorides with different nucleophiles.

    Coupling Reactions: Products are biaryl compounds with various functional groups.

    Reduction Reactions: Products are benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates and agrochemicals.

Medicine: Research into the compound’s derivatives has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions. For example, in pharmaceutical research, the compound’s derivatives may interact with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
  • 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)benzoyl chloride

Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and the types of reactions it undergoes. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with specific chemical and biological activities.

Properties

Molecular Formula

C8H2BrCl2F3O

Molecular Weight

321.90 g/mol

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H2BrCl2F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H

InChI Key

YTSNZAYPIRVNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)Cl

Origin of Product

United States

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